molecular formula C12H18N2O4S2 B1309255 4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide CAS No. 866041-18-1

4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide

Cat. No.: B1309255
CAS No.: 866041-18-1
M. Wt: 318.4 g/mol
InChI Key: JPQDWGBHOAOVIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is typically produced in research laboratories for specific scientific applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide include:

Uniqueness

This compound is unique due to its specific sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

4-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c13-20(17,18)12-3-1-11(2-4-12)5-6-14-7-9-19(15,16)10-8-14/h1-4H,5-10H2,(H2,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQDWGBHOAOVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186435
Record name 4-[2-(1,1-Dioxido-4-thiomorpholinyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866041-18-1
Record name 4-[2-(1,1-Dioxido-4-thiomorpholinyl)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866041-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(1,1-Dioxido-4-thiomorpholinyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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